3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

Medicinal chemistry Organic synthesis Heterocyclic chemistry

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole (CAS 1429418-90-5) is a halogenated heterocyclic building block featuring a pyrazole core with a chloromethyl group at the 3-position and a 2-fluoroethyl group at the N1-position. Its molecular formula is C6H8ClFN2 with a molecular weight of 162.59 g/mol, and it is commercially available as a free base (CAS 1429418-90-5) or as a hydrochloride salt (CAS 2193068-03-8).

Molecular Formula C6H8ClFN2
Molecular Weight 162.59
CAS No. 1429418-90-5
Cat. No. B2597964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole
CAS1429418-90-5
Molecular FormulaC6H8ClFN2
Molecular Weight162.59
Structural Identifiers
SMILESC1=CN(N=C1CCl)CCF
InChIInChI=1S/C6H8ClFN2/c7-5-6-1-3-10(9-6)4-2-8/h1,3H,2,4-5H2
InChIKeyBJQUKLCBCGKMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole (CAS 1429418-90-5): Procurement Specifications and Isomeric Context for Research Sourcing


3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole (CAS 1429418-90-5) is a halogenated heterocyclic building block featuring a pyrazole core with a chloromethyl group at the 3-position and a 2-fluoroethyl group at the N1-position [1]. Its molecular formula is C6H8ClFN2 with a molecular weight of 162.59 g/mol, and it is commercially available as a free base (CAS 1429418-90-5) or as a hydrochloride salt (CAS 2193068-03-8) . The compound exists within a family of three positional isomers—3-, 4-, and 5-(chloromethyl) variants—each bearing distinct CAS numbers and potentially divergent reactivity and biological profiles [2][3].

Sourcing 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole: Why Positional Isomers Are Not Interchangeable


Substituting 3-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole with its 4- or 5-positional isomers is not scientifically valid due to fundamental differences in electronic distribution and steric accessibility that alter chemical reactivity and biological interactions. The chloromethyl substituent's position on the pyrazole ring directly governs its electrophilic character in nucleophilic substitution reactions and its spatial presentation to biological targets [1]. While the 3-isomer places the reactive chloromethyl handle adjacent to the N2 nitrogen, the 5-isomer positions it adjacent to the N1-fluoroethyl substituent, creating steric and electronic environments that can lead to divergent reaction kinetics and product distributions. These positional variations can dramatically affect both synthetic outcomes and biological activity profiles [2].

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole: Quantitative Differentiation Evidence vs. Positional Isomers


Positional Reactivity Differentiation: 3- vs. 5-(Chloromethyl) Substitution Patterns in Pyrazole Alkylation

The chloromethyl group at the 3-position of the pyrazole ring exhibits differential reactivity compared to the 5-position due to electronic effects from the adjacent N2 nitrogen [1]. In synthetic transformations, 3-(chloromethyl)pyrazoles demonstrate enhanced electrophilicity compared to their 5-substituted counterparts, with the 3-isomer showing approximately 30% greater conversion rates in SN2 reactions with amine nucleophiles under identical conditions [2]. This positional reactivity difference directly impacts synthetic efficiency and product yields when preparing more complex pharmaceutical intermediates. The fluoroethyl group at N1 further modulates this reactivity through inductive effects [3].

Medicinal chemistry Organic synthesis Heterocyclic chemistry

Fluoroethyl Substituent Contribution: Comparative Lipophilicity and Metabolic Stability Enhancement

The 2-fluoroethyl group at the N1-position confers distinct physicochemical properties compared to non-fluorinated alkyl analogs [1]. Fluorine substitution increases lipophilicity (measured as logP) by approximately 0.4-0.6 log units relative to the corresponding ethyl analog, while simultaneously improving metabolic stability through reduced CYP450-mediated oxidation [2]. The strategic placement of fluorine on the ethyl chain (rather than as a trifluoromethyl group) provides a balanced profile of membrane permeability enhancement without excessive protein binding [3].

Drug discovery Medicinal chemistry Pharmacokinetics

Synthetic Scalability and Process Efficiency: Continuous Flow Methodology for Fluorinated Pyrazoles

The synthesis of 3-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole and related scaffolds has been demonstrated using continuous flow chemistry, enabling consistent multi-gram production with yields exceeding 85% [1]. This flow methodology reduces reaction times from hours to minutes and eliminates intermediate isolation steps, representing a significant process advantage over traditional batch synthesis [2]. The modular approach allows for the preparation of over 30 diverse fluorinated pyrazoles in a telescoped fashion, with the 3-(chloromethyl) derivative serving as a key intermediate for further functionalization [3].

Process chemistry Flow chemistry Scale-up synthesis

Chloromethyl Handle Versatility: Comparative Derivatization Efficiency for Late-Stage Functionalization

The 3-(chloromethyl) group serves as a versatile synthetic handle that can be converted to various functional groups including amines, ethers, thioethers, and azides through nucleophilic substitution [1]. The conversion of the chloromethyl group to these functionalities proceeds with >90% conversion efficiency under mild conditions (room temperature, 2-4 hours) [2]. The presence of the fluoroethyl group at N1 does not interfere with these transformations, allowing orthogonal functionalization strategies [3].

Late-stage functionalization Medicinal chemistry Chemical biology

Kinase Inhibitor Scaffold Potential: Structural Basis for HPK1 and ALK Inhibitor Development

Pyrazoles bearing fluoroethyl substituents have emerged as privileged scaffolds in kinase inhibitor development, particularly for HPK1 and ALK targets [1]. The 1-(2-fluoroethyl)-1H-pyrazole motif is a critical pharmacophore element in HPK1 inhibitors, where the fluoroethyl group occupies a lipophilic pocket in the kinase active site and contributes to selectivity over related kinases [2]. Difluoroethyl pyrazole 16a, a close structural analog, demonstrated in vivo pharmacodynamic response in mouse models of HPK1 inhibition [3]. The chloromethyl handle at the 3-position provides a strategic derivatization point for introducing kinase hinge-binding elements while maintaining the optimal fluoroethyl pharmacophore [4].

Kinase inhibition Immuno-oncology Cancer therapeutics

Isomeric Purity Requirements: Analytical Differentiation of 3-, 4-, and 5-Positional Isomers

The three positional isomers of (chloromethyl)-(fluoroethyl)-1H-pyrazole (3-, 4-, and 5-substituted) are structural isomers with identical molecular formulas (C6H8ClFN2) and molecular weights (162.59 g/mol), but distinct CAS numbers and chromatographic behavior [1][2][3]. HPLC analysis using standard C18 columns with acetonitrile/water gradients resolves these isomers with retention time differences of 1.2-2.5 minutes between positional variants [4]. This chromatographic resolution is essential for verifying isomeric purity, as even low-level contamination with the incorrect positional isomer can compromise synthetic reproducibility and biological assay outcomes [5].

Quality control Analytical chemistry Procurement specifications

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole: Validated Research Applications Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization for Immuno-Oncology Targets

The 1-(2-fluoroethyl)-1H-pyrazole motif is a validated pharmacophore for HPK1 kinase inhibition, a target in cancer immunotherapy [1]. The 3-(chloromethyl) group provides a strategic derivatization point for introducing hinge-binding elements while maintaining optimal fluoroethyl pharmacophore geometry [2]. Procurement of the 3-isomer specifically (rather than 4- or 5-isomers) ensures correct spatial orientation of the chloromethyl handle relative to the fluoroethyl group for subsequent SAR exploration in kinase inhibitor series [3].

Process Chemistry: Continuous Flow Synthesis Scale-Up for Preclinical Supply

The established continuous flow synthesis methodology for fluorinated pyrazoles enables efficient scale-up of 3-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole with >85% yield and <30-minute residence time [4]. This process advantage supports multi-gram to kilogram-scale production for preclinical toxicology studies and early formulation development, with demonstrated batch-to-batch consistency that meets GLP material requirements [5].

Chemical Biology: Late-Stage Functionalization and Diversity-Oriented Synthesis

The chloromethyl handle at the 3-position enables high-efficiency (>90% conversion) derivatization to amines, ethers, thioethers, and azides under mild conditions [6]. When combined with the metabolically stabilizing fluoroethyl group at N1, this scaffold is ideal for generating focused libraries of drug-like molecules for high-throughput screening campaigns where both structural diversity and favorable pharmacokinetic properties are required [7].

Agrochemical Discovery: Halogenated Pyrazole Scaffolds for Pesticide Development

Fluorinated pyrazoles bearing halogenated substituents are established scaffolds in pesticide and herbicide discovery programs due to their favorable environmental persistence and target organism selectivity profiles . The combination of a chloromethyl electrophilic handle and a metabolically stable fluoroethyl group provides a balanced reactivity-stability profile suitable for agrochemical lead generation [8].

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